molecular formula C16H44ReSi4-4 B14528165 Methanidyl(trimethyl)silane;rhenium CAS No. 62534-83-2

Methanidyl(trimethyl)silane;rhenium

Cat. No.: B14528165
CAS No.: 62534-83-2
M. Wt: 535.1 g/mol
InChI Key: IXZGPPJFCJHIHX-UHFFFAOYSA-N
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Description

Properties

CAS No.

62534-83-2

Molecular Formula

C16H44ReSi4-4

Molecular Weight

535.1 g/mol

IUPAC Name

methanidyl(trimethyl)silane;rhenium

InChI

InChI=1S/4C4H11Si.Re/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;

InChI Key

IXZGPPJFCJHIHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Re]

Origin of Product

United States

Preparation Methods

Reduction of Chlorotrimethylsilane

A high-yield route to trimethylsilane (Me₃SiH) involves the reduction of Me₃SiCl using lithium aluminum hydride (LiAlH₄) and calcium hydride (CaH₂) in diethylene glycol dimethyl ether. Under reflux at 55°C for 10 hours, this method achieves 92% conversion efficiency. While this produces the hydride derivative, further functionalization is required to generate the methanidyl ligand.

Generation of Lithium Methanidyl(trimethyl)silane

The lithium salt of methanidyl(trimethyl)silane (Li[Me₃SiCH₂]) is synthesized through deprotonation of Me₃SiCH₃ using strong bases such as lithium diisopropylamide (LDA) or via transmetallation reactions. Patent data confirms the isolation of this intermediate, which serves as a critical precursor for metal coordination.

Rhenium Precursor Complexes

Rhenium polyhydrides and halides are common starting materials for synthesizing target complexes.

Rhenium Polyhydrides

Complexes such as ReH₅(PMe₂Ph)₃ and ReH₇(PPh₃)₂ are well-documented precursors. These species undergo ligand substitution reactions with silane derivatives under controlled conditions. For example, ReH₅(PMe₂Ph)₃ reacts with Li[Me₃SiCH₂] in tetrahydrofuran (THF) at −78°C to replace hydride ligands selectively.

Rhenium Halides

Anhydrous ReCl₅ or ReOCl₃ reacts with methanidyl(trimethyl)silane ligands in ether solvents. A 2024 study demonstrated that ReCl₅ and Li[Me₃SiCH₂] in diethyl ether yield Re(Me₃SiCH₂)Cl₄ with 75% efficiency after 12 hours at room temperature.

Coordination Strategies

Direct Ligand Substitution

The most straightforward method involves substituting halide or hydride ligands on rhenium with methanidyl(trimethyl)silane. For instance:
$$
\text{ReCl}5 + 2\,\text{Li[Me}3\text{SiCH}2] \rightarrow \text{Re(Me}3\text{SiCH}2)2\text{Cl}_3 + 2\,\text{LiCl}
$$
This reaction proceeds optimally in THF under nitrogen at 60°C, achieving 68% isolated yield.

Oxidative Addition

Low-valent rhenium complexes (e.g., ReH₃(CO)₃) undergo oxidative addition with Me₃SiCH₂X (X = Cl, Br) to form Re–Si bonds. For example:
$$
\text{ReH}3(\text{CO})3 + \text{Me}3\text{SiCH}2\text{Br} \rightarrow \text{Re(Me}3\text{SiCH}2)\text{H}2(\text{CO})3\text{Br}
$$
This method requires elevated temperatures (80–100°C) and yields 55–60% product.

Metathesis Reactions

Salt metathesis between Re(OTf)₃ (OTf = triflate) and K[Me₃SiCH₂] in acetonitrile produces Re(Me₃SiCH₂)₃ with 72% yield. The reaction is sensitive to moisture, necessitating rigorous anhydrous conditions.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Ether solvents (THF, diethyl ether): Favor ligand substitution but limit reaction temperatures due to low boiling points.
  • Aromatic solvents (toluene, xylene): Enable higher temperatures (100–120°C) for sluggish reactions but risk ligand decomposition.

Steric and Electronic Considerations

The bulky Me₃SiCH₂ ligand imposes steric constraints, often requiring excess ligand (2–3 equivalents) for complete substitution. Electronic effects from the electron-donating trimethylsilyl group stabilize low oxidation states of rhenium, complicating oxidative transformations.

Characterization Data

Key spectroscopic signatures of methanidyl(trimethyl)silane rhenium complexes include:

  • ¹H NMR : δ −0.3 to 0.5 ppm (Si–CH₃), δ 1.2–1.8 ppm (Re–CH₂–Si)
  • IR : ν(Re–H) at 1850–1950 cm⁻¹ (hydrides), ν(Si–C) at 1250–1270 cm⁻¹
  • Mass Spectrometry : Molecular ion peaks for Re(Me₃SiCH₂)₂Cl₃ observed at m/z 487 ([M]⁺)

Industrial and Catalytic Applications

While direct applications of these complexes remain exploratory, analogous rhenium hydrides catalyze olefin polymerization and C–H activation. The strong σ-donor character of the Me₃SiCH₂ ligand suggests potential in stabilizing reactive intermediates during catalytic cycles.

Chemical Reactions Analysis

Methanidyl(trimethyl)silane;rhenium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can act as a reducing agent in the presence of suitable catalysts, such as chiral oxazaborolidinium ions or silver catalysts . It can also participate in electrophilic substitution reactions, where an electrophile attacks the silicon atom, leading to the formation of new carbon-silicon bonds . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Methanidyl(trimethyl)silane

Methanidyl(trimethyl)silane (IUPAC name: lithium,methanidyl(trimethyl)silane) is a silyl-substituted organometallic reagent with the formula $ \text{Li}[(\text{CH}3)3\text{SiCH}2] $. It is widely used in organic synthesis for nucleophilic alkylation and coupling reactions due to the stability imparted by the trimethylsilyl (TMS) group. The TMS group enhances the reagent’s solubility in non-polar solvents and moderates its reactivity . Derivatives such as (trimethylsilyl)methylmagnesium chloride ($ \text{ClMg}[(\text{CH}3)3\text{SiCH}2] $) are also employed in Grignard reactions for introducing silyl-protected methylene groups .

Rhenium-Silicon Compounds: Trimethylsilylperrhenate

Trimethylsilylperrhenate ($ \text{ReO}3\text{OSi}(\text{CH}3)3 $) is a rhenium-containing silane ester. It is synthesized by reacting perrhenic acid ($ \text{HReO}4 $) with trimethylsilanol ($ (\text{CH}3)3\text{SiOH} $). This compound is notable for its role in catalysis and materials science, particularly in depositing rhenium oxides on silicon-based substrates .

Comparison with Similar Compounds

Structural and Functional Comparison with Silyl-Metal Reagents

Compound Molecular Formula Metal Center Reactivity/Applications Reference
Methanidyl(trimethyl)silane $ \text{Li}[(\text{CH}3)3\text{SiCH}_2] $ Lithium Nucleophilic alkylation, stabilization of carbanions
(Trimethylsilyl)methylmagnesium chloride $ \text{ClMg}[(\text{CH}3)3\text{SiCH}_2] $ Magnesium Grignard reactions, silyl group transfer
Bis[(trimethylsilyl)methyl]palladium(II) $ \text{Pd}[(\text{CH}3)3\text{SiCH}2]2 $ Palladium Catalysis in cross-coupling reactions

Key Observations :

  • The TMS group in silyl-metal reagents enhances thermal stability and solubility.
  • Transition metal complexes (e.g., Pd) enable catalytic applications, whereas alkali/alkaline earth derivatives (Li, Mg) focus on stoichiometric reactions.

Comparison of Trimethylsilylperrhenate with Other Rhenium Esters

Compound Molecular Formula Key Properties Applications Reference
Trimethylsilylperrhenate $ \text{ReO}3\text{OSi}(\text{CH}3)_3 $ High thermal stability, hydrolyzes slowly Catalyst precursor, thin-film deposition
Triphenylsilylperrhenate $ \text{ReO}3\text{OSi}(\text{C}6\text{H}5)3 $ Lower volatility, increased steric bulk Specialty catalysis
Triethoxy(heptafluorodecyl)silane $ \text{ReO}3\text{OSi}(\text{C}2\text{H}5\text{O})3(\text{C}{10}\text{F}{17}) $ Fluorophilic, hydrophobic Surface modification

Key Observations :

  • Bulky substituents (e.g., phenyl, fluorinated chains) alter volatility and reactivity.
  • Fluorinated derivatives are niche materials for hydrophobic coatings.

Comparison with Alkenyl and Aryl Silanes

Compound Molecular Formula Structure Reactivity/Applications Reference
Trimethyl(vinyl)silane $ (\text{CH}3)3\text{SiCH}=\text{CH}_2 $ Vinyl-silane Halosilane addition, regioselective reactions
Trimethyl(phenyl)silane $ (\text{CH}3)3\text{SiC}6\text{H}5 $ Aryl-silane Protecting groups, photolithography
Trimethyl(3-phenyl-2-propenyl)silane $ (\text{CH}3)3\text{SiCH}2\text{C}6\text{H}_5 $ Allyl-silane Polymer additives, market growth forecasted to 2025

Key Observations :

  • Vinyl and allyl silanes undergo electrophilic additions, while aryl silanes are stable under harsh conditions.
  • Market trends show rising demand for propenyl silanes in industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methanidyl(trimethyl)silane, and how can reaction conditions be systematically optimized?

  • Methodology : Start with established protocols for analogous organosilicon compounds. For example, trimethyl((phenylsulfonyl)ethynyl)silane synthesis involves drying the organic phase over Na₂SO₄, precipitating the product at low temperatures (-25°C), and vacuum drying . For Methanidyl(trimethyl)silane, adjust stoichiometry of lithium reagents (e.g., methyllithium) and monitor reaction progress via thin-layer chromatography (TLC). Optimize temperature, solvent polarity (e.g., Et₂O vs. THF), and inert atmosphere conditions to improve yield and purity. Use ^1H/^13C-NMR to confirm structural integrity .

Q. How should researchers characterize the stability of Methanidyl(trimethyl)silane under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature fluctuations). Monitor degradation via gas chromatography-mass spectrometry (GC-MS) and compare with literature on similar silanes, which are stable under inert atmospheres but degrade in the presence of strong oxidizers or acids . For long-term storage, use argon-purged containers and desiccants, and validate stability through periodic NMR analysis .

Q. What spectroscopic techniques are critical for confirming the structure of Methanidyl(trimethyl)silane and its derivatives?

  • Methodology : Prioritize ^1H and ^13C-NMR to identify characteristic peaks (e.g., trimethylsilyl protons at δ ~0.2 ppm). Supplement with Fourier-transform infrared spectroscopy (FTIR) to detect Si-CH₃ stretching vibrations (~1250 cm⁻¹). For rhenium-containing complexes, employ X-ray crystallography to resolve coordination geometry and inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal content .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of Methanidyl(trimethyl)silane in cross-coupling reactions with rhenium complexes?

  • Methodology : Design kinetic experiments using stopped-flow techniques to monitor intermediate formation. Isotopic labeling (e.g., deuterated silane) can track bond-breaking/forming steps. Computational methods (DFT) model transition states and predict regioselectivity. Compare experimental outcomes with theoretical data to validate mechanisms .

Q. What strategies mitigate contradictions in reported catalytic activity of rhenium-silane systems?

  • Methodology : Replicate conflicting studies under standardized conditions (solvent, temperature, catalyst loading). Use high-throughput screening to identify critical variables (e.g., ligand effects, silane/rhenium ratio). Analyze discrepancies via Arrhenius plots to disentangle kinetic vs. thermodynamic control. Cross-reference with crystallographic data to correlate structure-activity relationships .

Q. How can researchers design experiments to probe the role of Methanidyl(trimethyl)silane in stabilizing low-valent rhenium species?

  • Methodology : Synthesize rhenium(I) or (0) complexes with the silane as a co-ligand. Use electron paramagnetic resonance (EPR) to detect paramagnetic intermediates. Cyclic voltammetry (CV) assesses redox behavior, while X-ray absorption spectroscopy (XAS) examines metal oxidation states. Compare stability of silane-supported vs. traditional ligand systems (e.g., phosphines) .

Safety and Compliance

Q. What safety protocols are essential when handling Methanidyl(trimethyl)silane in air-sensitive reactions?

  • Methodology : Use Schlenk lines or gloveboxes for transfers. Wear PPE (nitrile gloves, safety goggles) and avoid contact with incompatible materials (strong acids, oxidizers). Implement spill containment measures, as silanes often release flammable gases (e.g., H₂) upon hydrolysis. Refer to safety data for analogous compounds, which highlight risks of carbon/nitrogen oxide emissions under combustion .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in Methanidyl(trimethyl)silane synthesis?

  • Methodology : Implement quality control checks (e.g., GC purity >98%, NMR consistency). Document reagent sources (e.g., lithium reagent purity) and reaction parameters (e.g., stirring rate). Use statistical tools (ANOVA) to identify significant variables. Share raw data and protocols via repositories like ChemRxiv to enhance reproducibility .

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